

2-Nitrocinnamaldehyde chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Nitrocinnamaldehyde

Cat. No.: B074183

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An In-depth Technical Guide to 2-Nitrocinnamaldehyde

This guide provides a comprehensive overview of **2-Nitrocinnamaldehyde**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, nomenclature, physicochemical properties, spectroscopic data, synthesis protocols, and key applications.

Chemical Structure and Nomenclature

2-Nitrocinnamaldehyde, also known as ortho-nitrocinnamaldehyde, is an organic aromatic compound.^[1] It features a nitro group positioned ortho to the cinnamaldehyde side chain on the benzene ring. The IUPAC name for this compound is (2E)-3-(2-Nitrophenyl)prop-2-enal.^[1]

Figure 1. Chemical Structure of **2-Nitrocinnamaldehyde**.

Physicochemical and Spectroscopic Data

Key identifying properties and spectroscopic data for **2-Nitrocinnamaldehyde** are summarized below.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₇ NO ₃	[1][2]
Molecular Weight	177.16 g/mol	[3][4]
Appearance	Pale yellow crystalline powder	[1]
Melting Point	124-129 °C	[1][4]
Solubility	Slightly soluble in water	[1]
CAS Number	1466-88-2	[1][4][5]

Table 2: Spectroscopic Data

Technique	Data	Reference
¹ H NMR	Spectral data available in chemical databases.	[6]
¹³ C NMR	Spectral data available in chemical databases.	[6][7]
IR Spectroscopy	Spectral data available in chemical databases.	[6]
Mass Spectrometry	Molecular Ion Peak (m/z): 177.	[6]

Synthesis and Experimental Protocols

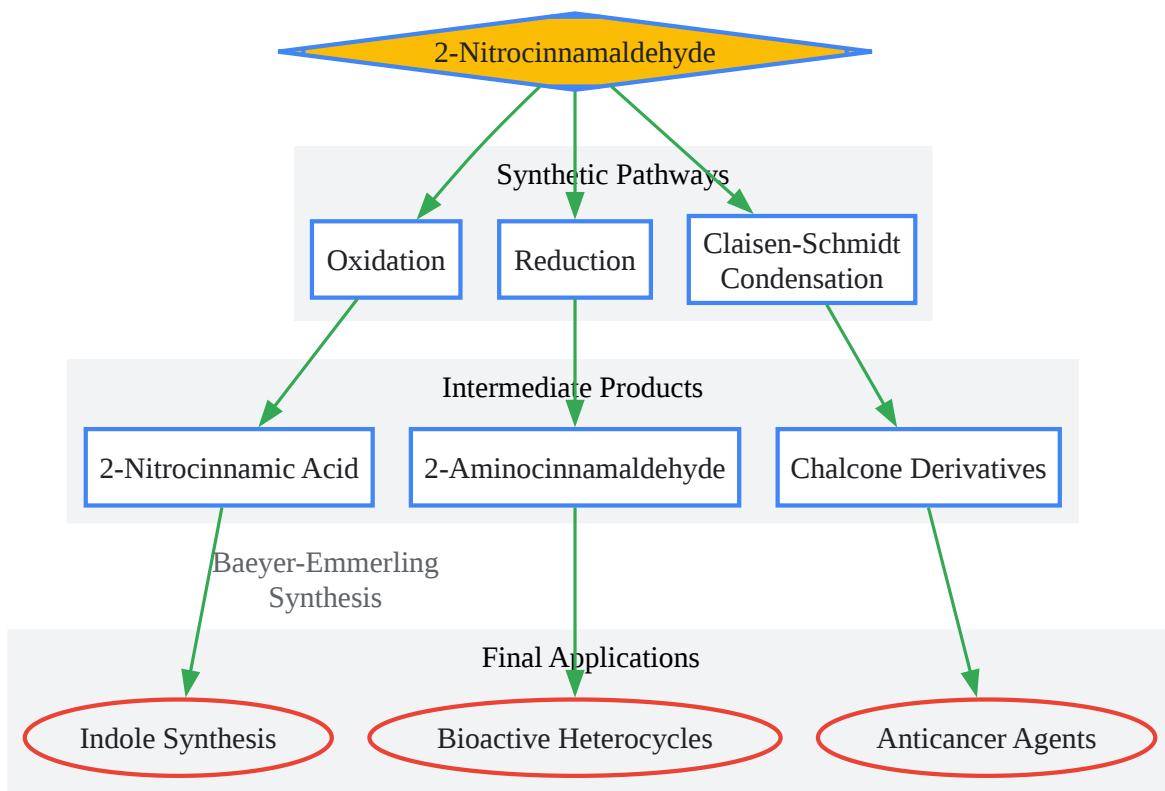
2-Nitrocinnamaldehyde can be synthesized through several routes, most notably by the nitration of cinnamaldehyde or the condensation of 2-nitrobenzaldehyde with acetaldehyde.[1] The direct nitration of cinnamaldehyde is a common laboratory method.[8]

Experimental Protocol: Nitration of Cinnamaldehyde[9]

This protocol is adapted from a procedure published in *Organic Syntheses*.[8]

- Preparation: A 1-liter three-necked round-bottomed flask is equipped with a dropping funnel and a mechanical stirrer and cooled in an ice-salt mixture.

- Initial Reagents: Add 55.5 g (0.42 mole) of freshly distilled cinnamaldehyde and 225 ml of acetic anhydride to the flask.
- Nitrating Mixture Addition: Once the solution temperature reaches 0–5 °C, slowly add a solution of 18 ml of concentrated nitric acid (sp. gr. 1.42) in 50 ml of glacial acetic acid through the dropping funnel while stirring. The addition should take 3–4 hours, maintaining the temperature below 5 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature. The flask is then stoppered and left to stand for 2 days.
- Work-up: Cautiously add 20% hydrochloric acid to the cooled solution until a precipitate begins to form. Cool the solution in an ice bath to complete the precipitation.
- Isolation: Collect the light-yellow needle-like crystals by filtration. The typical yield is 27–34 g (36–46%).
- Purification (Optional): The product can be recrystallized from 95% ethanol to yield a nearly white product with a melting point of 126–127.5 °C.



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